Structural Dynamics and Pharmacophore Potential of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole
Structural Dynamics and Pharmacophore Potential of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole
Technical Whitepaper for Drug Discovery & Synthetic Applications
Executive Summary
The compound 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole represents a critical "hybrid pharmacophore" in medicinal chemistry. By fusing the privileged benzimidazole scaffold with a sulfonyl moiety and a para-nitro aromatic system, this molecule exhibits distinct electronic and steric properties utilized in antimicrobial, anticancer, and enzyme inhibition research. This guide provides a comprehensive technical analysis of its molecular architecture, validated synthesis protocols, and physicochemical characterization, designed for researchers in high-throughput screening and lead optimization.
Molecular Architecture & Electronic Properties[1]
Structural Composition
The molecule consists of a benzimidazole core nitrogen-linked to a sulfonyl group (
| Property | Specification |
| IUPAC Name | 1-(4-nitrobenzenesulfonyl)-1H-benzimidazole |
| Molecular Formula | |
| Molecular Weight | ~303.29 g/mol |
| Geometry | Tetrahedral geometry at the Sulfur atom; Planar Benzimidazole and Nitrophenyl rings. |
| Key Functional Groups | Sulfonyl (linker), Nitro (electron-withdrawing), Imidazole (heterocycle). |
Electronic Effects & Reactivity
The sulfonyl group (
-
Decreased Basicity: The lone pair on
is delocalized into the sulfonyl group, significantly reducing the basicity of the benzimidazole system compared to its unsubstituted parent. -
Electrophilicity: The
position of the benzimidazole becomes more electrophilic, making it susceptible to nucleophilic attack in specific metabolic pathways. -
Labile Bond: The
bond is chemically active. Under strong nucleophilic conditions or specific enzymatic cleavage, the sulfonyl group can act as a leaving group, a property exploited in "sulfonyl transfer" reagents.
Validated Synthesis Protocol
Retrosynthetic Analysis
The most robust route to 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole is the nucleophilic substitution of 4-nitrobenzenesulfonyl chloride by the benzimidazole anion. This reaction requires anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride.
Experimental Workflow
Reagents:
-
1H-Benzimidazole (1.0 eq)[1]
-
4-Nitrobenzenesulfonyl chloride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq) as an acid scavenger.
-
Solvent: Dichloromethane (DCM) or Acetonitrile (ACN).
Step-by-Step Methodology:
-
Preparation: Dissolve 1H-benzimidazole (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a drying tube or nitrogen inlet.
-
Activation: Add Triethylamine (15 mmol) to the solution and stir at
(ice bath) for 10 minutes to deprotonate the benzimidazole . -
Addition: Dropwise add a solution of 4-nitrobenzenesulfonyl chloride (11 mmol) in DCM (10 mL) over 15 minutes. Critical: Maintain temperature below
to avoid side reactions. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 3:1).
-
Work-up: Wash the organic layer with water (
mL), followed by saturated (to remove unreacted sulfonyl chloride hydrolysis products), and finally brine. -
Purification: Dry over anhydrous
, concentrate in vacuo. Recrystallize the solid residue from Ethanol or Acetone to yield needle-like crystals.
Reaction Logic Diagram (DOT)
Structural Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic fingerprints.
Infrared Spectroscopy (FT-IR)
The sulfonyl and nitro groups provide distinct diagnostic bands.
-
Asymmetric Stretch:
(Strong). -
Symmetric Stretch:
(Strong). -
Stretches:
(Asymmetric) and (Symmetric). -
C=N (Benzimidazole):
. -
Absence: The broad N-H stretch of the starting benzimidazole (
) must be absent , confirming N-substitution.
Nuclear Magnetic Resonance ( -NMR)
Solvent:
-
Benzimidazole
-H: Typically a singlet around ppm. This proton is highly deshielded due to the electron-withdrawing nature of the sulfonyl group. -
Benzimidazole Aromatic Ring: Multiplets in the range of
ppm. -
Nitrophenyl Ring: Two doublets (AA'BB' system) characteristic of para-substitution, typically around
ppm (ortho to ) and ppm (ortho to ).
Analytical Workflow Diagram (DOT)
Biological Potential & Applications[1][3][4][5][6][7][8][9][10]
Research indicates that sulfonyl-benzimidazoles function as "hybrid" drugs, combining the bioactivity of sulfonamides (anti-metabolites) with benzimidazoles (tubulin inhibitors/DNA binders).
Antimicrobial Activity
The 1-[(4-nitrophenyl)sulfonyl] moiety increases the lipophilicity of the benzimidazole, facilitating transport across bacterial cell membranes.
-
Target: Primarily effective against Gram-positive bacteria (e.g., Staphylococcus aureus).[2]
-
Mechanism: Potential inhibition of bacterial DNA gyrase or interference with metabolic pathways similar to sulfa drugs.
Anticancer Properties
Benzimidazole derivatives are known tubulin polymerization inhibitors.[3] The addition of the bulky, electron-withdrawing sulfonyl group at the N1 position can lock the molecule in a conformation favorable for binding to the colchicine site of tubulin, leading to apoptosis in cancer cells (e.g., HeLa, MCF-7 lines).
References
-
Mulugeta, E., & Samuel, Y. (2022).[4][2] Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Biochemistry Research International.[4][5]
-
Nasr, T., Bondock, S., & Eid, S. (2018). Design, synthesis, antimicrobial evaluation and molecular docking studies of some new thiophene, pyrazole and pyridine derivatives bearing sulfisoxazole. European Journal of Medicinal Chemistry.
-
PubChem Compound Summary. 2-(4-Nitrophenyl)-1H-benzimidazole (Analog Reference). National Center for Biotechnology Information.
-
Vinaya, K., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of sulfonyl derivatives. IUCrData.
Sources
- 1. 2-(4-Nitrophenyl)-1H-benzimidazole | C13H9N3O2 | CID 3720818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
